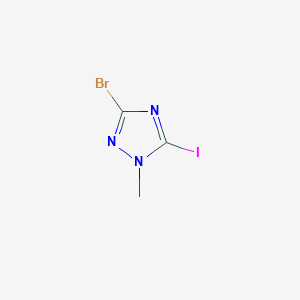

![molecular formula C22H17N3O4S B2521707 (Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-54-1](/img/structure/B2521707.png)

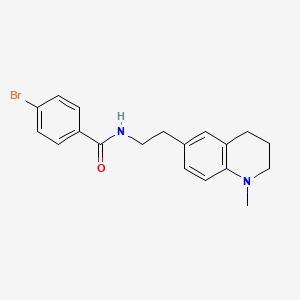

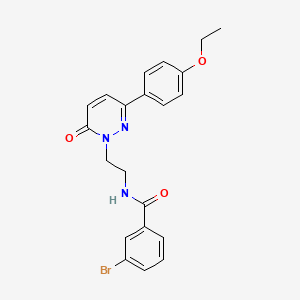

(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse biological activities and their use in pharmaceuticals, such as antibiotics like cefcapene pivoxil.

Synthesis Analysis

The synthesis of related ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates has been reported using a stereoselective or exclusive approach from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate and thioureas or thioamides . This method allows for the formation of a quaternary carbon in a cis-configuration while preventing E/Z isomerization. The relevance of this synthesis approach is underscored by the production of side-chain materials for cefcapene pivoxil, indicating the potential pharmaceutical applications of such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound includes additional functional groups such as a benzoate ester, a cyano group, and a benzo[d][1,3]dioxole moiety. These groups can significantly influence the molecule's electronic properties, reactivity, and interaction with biological targets.

Chemical Reactions Analysis

While the provided data does not detail the chemical reactions specific to "(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate," it can be inferred from related compounds that such molecules may undergo reactions typical of esters, nitriles, and thiazoles. For instance, the benzyloxycarbonyl group in similar molecules can be selectively removed via catalytic transfer hydrogenation or with hydrogen bromide in acetic acid to yield amino-substituted heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. Generally, these compounds are expected to have moderate to high polarity due to the presence of heteroatoms and polar functional groups. The solubility, melting point, and stability of these compounds would be influenced by the specific structure and substituents present. The compound , with its extended conjugation and multiple functional groups, is likely to exhibit unique properties that could be exploited in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Hydrogen-bonded Supramolecular Structures

Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been linked through hydrogen bonds into chain, sheet, and framework structures, showcasing the potential of similar compounds in designing supramolecular architectures with specific properties (Portilla et al., 2007).

Photoluminescent Properties

Derivatives of 3,4-ethylenedioxythiophene (EDOT), a structural component resembling part of the specified compound, have been synthesized to study their photoluminescent properties. These derivatives have potential applications in the development of new materials for optoelectronic devices (Pepitone et al., 2003).

Electroluminescent Device Properties

Zn(II)-chelated complexes based on benzothiazole derivatives, which share structural motifs with the specified compound, have been investigated for their potential in producing white-light emission. These complexes demonstrate significant potential in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) (Roh et al., 2009).

Synthesis and Characterization of Novel Compounds

Research on thiazole and benzoate derivatives often focuses on synthesizing novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on the synthesis and characterization of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlight the importance of exploring new synthetic routes and understanding the interactions that govern crystal packing (Zhang et al., 2011).

Safety And Hazards

As with any chemical compound, handling “(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate” would require appropriate safety precautions. Without specific safety data, it’s important to assume that it could be harmful or hazardous.

Direcciones Futuras

The study and application of this compound could be a potential area for future research, particularly if it shows promising biological activity or interesting chemical properties.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and research studies would be needed.

Propiedades

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-2-27-22(26)16-5-3-4-6-17(16)24-11-15(10-23)21-25-18(12-30-21)14-7-8-19-20(9-14)29-13-28-19/h3-9,11-12,24H,2,13H2,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCKMQGDMSOFLC-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)